molecular formula C17H15Cl2FN2S B4683644 1-[(3,4-dichlorophenyl)carbonothioyl]-4-(2-fluorophenyl)piperazine

1-[(3,4-dichlorophenyl)carbonothioyl]-4-(2-fluorophenyl)piperazine

Cat. No. B4683644
M. Wt: 369.3 g/mol
InChI Key: AHRPGMPSDXVZII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,4-dichlorophenyl)carbonothioyl]-4-(2-fluorophenyl)piperazine, commonly known as 'DFP-10825,' is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

DFP-10825 acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist. It works by increasing the levels of serotonin in the brain, which helps to regulate mood, anxiety, and other physiological processes. DFP-10825's partial agonist activity at the 5-HT1A receptor also contributes to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have a range of biochemical and physiological effects. It increases the levels of serotonin in the brain, which can improve mood and reduce anxiety. DFP-10825 has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases. Additionally, DFP-10825 has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

DFP-10825 has several advantages for lab experiments. It has a high affinity for the serotonin transporter, which makes it an effective tool for studying the role of serotonin in various physiological processes. DFP-10825 is also relatively easy to synthesize, which makes it accessible for researchers. However, DFP-10825 has some limitations for lab experiments. It has a short half-life, which can make it difficult to study its long-term effects. Additionally, DFP-10825 has not been extensively studied in humans, which limits its potential therapeutic applications.

Future Directions

There are several future directions for research on DFP-10825. One potential area of study is its potential as a treatment for drug addiction. DFP-10825 has been shown to reduce drug-seeking behavior in animal models, which suggests that it may be useful in treating addiction in humans. Another potential area of study is its neuroprotective effects. DFP-10825 has been shown to protect against neuronal damage in animal models, which suggests that it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease. Finally, further research is needed to fully understand the biochemical and physiological effects of DFP-10825, which may lead to new therapeutic applications.

Scientific Research Applications

DFP-10825 has shown promising results in various scientific research applications. It has been studied for its potential as an antidepressant, anxiolytic, and antipsychotic agent. DFP-10825 has also been investigated for its potential as a treatment for neuropathic pain, Alzheimer's disease, and drug addiction.

properties

IUPAC Name

(3,4-dichlorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2FN2S/c18-13-6-5-12(11-14(13)19)17(23)22-9-7-21(8-10-22)16-4-2-1-3-15(16)20/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRPGMPSDXVZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=S)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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